Cas no 827614-70-0 (4,4,5,5-Tetramethyl-2-(3,4,5-trifluorophenyl)-1,3,2-dioxaborolane)

4,4,5,5-Tetramethyl-2-(3,4,5-trifluorophenyl)-1,3,2-dioxaborolane is a boronic ester derivative commonly employed in Suzuki-Miyaura cross-coupling reactions. Its key advantages include enhanced stability under ambient conditions compared to boronic acids, owing to the dioxaborolane protecting group. The electron-withdrawing trifluorophenyl moiety improves reactivity in coupling reactions, particularly with electron-rich aryl halides. The tetramethyl substitution on the dioxaborolane ring further contributes to steric protection, reducing unwanted side reactions. This compound is particularly useful in pharmaceutical and agrochemical synthesis, where selective functionalization of polyfluorinated aromatics is required. Its crystalline solid form facilitates handling and precise stoichiometric use in synthetic applications.
4,4,5,5-Tetramethyl-2-(3,4,5-trifluorophenyl)-1,3,2-dioxaborolane structure
827614-70-0 structure
Product name:4,4,5,5-Tetramethyl-2-(3,4,5-trifluorophenyl)-1,3,2-dioxaborolane
CAS No:827614-70-0
MF:C12H14BF3O2
MW:258.044574260712
MDL:MFCD05663885
CID:721077
PubChem ID:2760701

4,4,5,5-Tetramethyl-2-(3,4,5-trifluorophenyl)-1,3,2-dioxaborolane Chemical and Physical Properties

Names and Identifiers

    • 4,4,5,5-Tetramethyl-2-(3,4,5-trifluorophenyl)-1,3,2-dioxaborolane
    • 1,3,2-Dioxaborolane,4,4,5,5-tetramethyl-2-(3,4,5-trifluorophenyl)-
    • 3,4,5-Trifluorobenzeneboronicacidpinacolester
    • 3,4,5-Trifluorophenylboronic acid, pinacol ester
    • 2-(3,4,5-Trifluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
    • 1,2,3-Trifluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene
    • 3,4,5-Trifluorophenylboronic Acid Pinacol Ester
    • 3,4,5-trifluorophenylboronic acid,pinacol ester
    • 2-(3,4,5-Trifluorobenzene)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
    • C12H14BF3O2
    • VFCTUUBAONBDJU-UHFFFAOYSA-N
    • 4,4,5,5-Tetramethyl-2-(3,4,5-triflu
    • 4,4,5,5-Tetramethyl-2-(3,4,5-trifluorophenyl)-1,3,2-dioxaborolane (ACI)
    • (3,4,5-Trifluorophenyl)boronic acid pinacol ester
    • 827614-70-0
    • EN300-1425759
    • AB22026
    • SCHEMBL6691092
    • DTXSID80375304
    • 4,4,5,5-Tetramethyl-2-(3,4,5-trifluoro-phenyl)-[1,3,2]dioxaborolane
    • DS-14895
    • CS-W000974
    • 3,4,5-Trifluorophenylboronic acid pinacol ester, AldrichCPR
    • T3376
    • MFCD05663885
    • AKOS015960154
    • 3,4,5-TRIFLUOROBENZENEBORONIC ACID PINACOL ESTER
    • SY050650
    • MDL: MFCD05663885
    • Inchi: 1S/C12H14BF3O2/c1-11(2)12(3,4)18-13(17-11)7-5-8(14)10(16)9(15)6-7/h5-6H,1-4H3
    • InChI Key: VFCTUUBAONBDJU-UHFFFAOYSA-N
    • SMILES: FC1C(F)=C(F)C=C(B2OC(C)(C)C(C)(C)O2)C=1

Computed Properties

  • Exact Mass: 258.10400
  • Monoisotopic Mass: 258.104
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 1
  • Complexity: 296
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 18.5

Experimental Properties

  • Density: 1.17
  • Boiling Point: 285°C at 760 mmHg
  • Flash Point: 126.2°C
  • Refractive Index: 1.4520 to 1.4560
  • PSA: 18.46000
  • LogP: 2.40310

4,4,5,5-Tetramethyl-2-(3,4,5-trifluorophenyl)-1,3,2-dioxaborolane Security Information

4,4,5,5-Tetramethyl-2-(3,4,5-trifluorophenyl)-1,3,2-dioxaborolane Customs Data

  • HS CODE:2934999090
  • Customs Data:

    China Customs Code:

    2934999090

    Overview:

    2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

4,4,5,5-Tetramethyl-2-(3,4,5-trifluorophenyl)-1,3,2-dioxaborolane Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1050783-5g
4,4,5,5-Tetramethyl-2-(3,4,5-trifluorophenyl)-1,3,2-dioxaborolane
827614-70-0 98%
5g
¥163.00 2024-07-28
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd.
T3376-1G
4,4,5,5-Tetramethyl-2-(3,4,5-trifluorophenyl)-1,3,2-dioxaborolane
827614-70-0 >98.0%(GC)(T)
1g
¥190.00 2024-04-15
Apollo Scientific
PC412001-25g
2-(3,4,5-Trifluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
827614-70-0 98+%
25g
£89.00 2025-02-21
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
T855937-5g
4,4,5,5-Tetramethyl-2-(3,4,5-trifluorophenyl)-1,3,2-dioxaborolane
827614-70-0 98%
5g
¥464.40 2022-01-11
eNovation Chemicals LLC
D554127-25g
4,4,5,5-TetraMethyl-2-(3,4,5-trifluorophenyl)-1,3,2-dioxaborolane
827614-70-0 97%
25g
$318 2024-05-24
abcr
AB175295-25 g
3,4,5-Trifluorophenylboronic acid, pinacol ester, 96%; .
827614-70-0 96%
25 g
€291.00 2023-07-20
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBEB0888-5G
4,4,5,5-tetramethyl-2-(3,4,5-trifluorophenyl)-1,3,2-dioxaborolane
827614-70-0 95%
5g
¥ 1,359.00 2023-04-13
Fluorochem
021640-25g
2-(3,4,5-Trifluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
827614-70-0 95%
25g
£132.00 2022-02-28
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBEB0888-1G
4,4,5,5-tetramethyl-2-(3,4,5-trifluorophenyl)-1,3,2-dioxaborolane
827614-70-0 95%
1g
¥ 448.00 2023-04-13
Chemenu
CM135742-10g
4,4,5,5-Tetramethyl-2-(3,4,5-trifluorophenyl)-1,3,2-dioxaborolane
827614-70-0 95%
10g
$69 2023-01-09

4,4,5,5-Tetramethyl-2-(3,4,5-trifluorophenyl)-1,3,2-dioxaborolane Production Method

Synthetic Circuit 1

Reaction Conditions
1.1 Reagents: Tetramethylammonium fluoride Solvents: Methylcyclopentane ;  16 h, rt → 80 °C
Reference
Preparing (Multi)Fluoroarenes as Building Blocks for Synthesis: Nickel-Catalyzed Borylation of Polyfluoroarenes via C-F Bond Cleavage
Zhou, Jing; et al, Journal of the American Chemical Society, 2016, 138(16), 5250-5253

Synthetic Circuit 2

Reaction Conditions
1.1 Reagents: Cesium fluoride Catalysts: Bis[1,3-dihydro-1,3-bis(2,4,6-trimethylphenyl)-2H-imidazol-2-ylidene]nickel ,  1960399-43-2 Solvents: Mesitylene ;  15 h, 25 °C
Reference
Selective Photocatalytic C-F Borylation of Polyfluoroarenes by Rh/Ni Dual Catalysis Providing Valuable Fluorinated Arylboronate Esters
Tian, Ya-Ming; et al, Journal of the American Chemical Society, 2018, 140(50), 17612-17623

Synthetic Circuit 3

Reaction Conditions
1.1 Catalysts: Sodium triethylborohydride ,  2094503-97-4 Solvents: Tetrahydrofuran ;  2 min, rt
1.2 Reagents: Cyclohexene ;  24 h, 100 °C
Reference
Cobalt-Catalyzed Regioselective Borylation of Arenes: N-Heterocyclic Silylene as an Electron Donor in the Metal-Mediated Activation of C-H Bonds
Ren, Hailong; et al, Chemistry - A European Journal, 2017, 23(24), 5663-5667

Synthetic Circuit 4

Reaction Conditions
1.1 Catalysts: Sodium triethylborohydride ,  2094503-97-4 Solvents: Tetrahydrofuran ;  2 min, rt
1.2 24 h, 100 °C
2.1 Catalysts: Sodium triethylborohydride ,  2094503-97-4 Solvents: Tetrahydrofuran ;  2 min, rt
2.2 Reagents: Cyclohexene ;  24 h, 100 °C
Reference
Cobalt-Catalyzed Regioselective Borylation of Arenes: N-Heterocyclic Silylene as an Electron Donor in the Metal-Mediated Activation of C-H Bonds
Ren, Hailong; et al, Chemistry - A European Journal, 2017, 23(24), 5663-5667

Synthetic Circuit 5

Reaction Conditions
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  -60 °C
Reference
Investigation of a Lithium-Halogen Exchange Flow Process for the Preparation of Boronates by Using a Cryo-Flow Reactor
Newby, James A.; et al, Chemistry - A European Journal, 2014, 20(1), 263-271

Synthetic Circuit 6

Reaction Conditions
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ;  2 d, rt → 90 °C
Reference
Spontaneous mirror symmetry breaking and chiral segregation in the achiral ferronematic compound DIO
Yadav, Neelam; et al, Physical Chemistry Chemical Physics, 2023, 25(13), 9083-9091

Synthetic Circuit 7

Reaction Conditions
1.1 Reagents: Potassium acetate ,  2,2′-Bi-1,3,2-dioxaborolane Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: Ethanol ;  2 h, 80 °C; 80 °C → rt
1.2 30 min, rt
Reference
Syntheses of (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)arenes through Pd-catalyzed borylation of arylbromides with the successive use of 2,2'-bis(1,3,2-benzodioxaborole) and pinacol
Takagi, Jun; et al, Tetrahedron Letters, 2013, 54(2), 166-169

Synthetic Circuit 8

Reaction Conditions
1.1 Reagents: Lithium methoxide Catalysts: Titanocene dichloride ;  30 min, 100 °C
1.2 24 h, 100 °C
Reference
Catalytic Boration of Alkyl Halides with Borane without Hydrodehalogenation Enabled by Titanium Catalyst
Wang, Xianjin ; et al, Angewandte Chemie, 2021, 60(22), 12298-12303

Synthetic Circuit 9

Reaction Conditions
1.1 Catalysts: Tetramethylammonium fluoride ,  Bis[1,3-dihydro-1,3-bis(2,4,6-trimethylphenyl)-2H-imidazol-2-ylidene]nickel Solvents: Methylcyclopentane ;  15 h, 80 °C
Reference
Preparing (Multi)Fluoroarenes as Building Blocks for Synthesis: Nickel-Catalyzed Borylation of Polyfluoroarenes via C-F Bond Cleavage
Zhou, Jing; et al, Journal of the American Chemical Society, 2016, 138(16), 5250-5253

Synthetic Circuit 10

Reaction Conditions
1.1 Catalysts: Bis[(1,2,5,6-η)-1,5-cyclooctadiene]di-μ-methoxydiiridium ,  4,4′-Bis(1,1-dimethylethyl)-2,2′-bipyridine Solvents: tert-Butyl methyl ether ;  rt
1.2 16 h, rt
Reference
Iridium-Catalysed C-H Borylation of Fluoroarenes: Insights into the Balance between Steric and Electronic Control of Regioselectivity
Ding, Mingyan; et al, European Journal of Organic Chemistry, 2022, 2022(47),

Synthetic Circuit 11

Reaction Conditions
1.1 Catalysts: Bis[(1,2,5,6-η)-1,5-cyclooctadiene]di-μ-methoxydiiridium ,  4,4′-Bis(1,1-dimethylethyl)-2,2′-bipyridine Solvents: tert-Butyl methyl ether ;  rt
1.2 14 h, rt
Reference
Iridium-Catalysed C-H Borylation of Fluoroarenes: Insights into the Balance between Steric and Electronic Control of Regioselectivity
Ding, Mingyan; et al, European Journal of Organic Chemistry, 2022, 2022(47),

4,4,5,5-Tetramethyl-2-(3,4,5-trifluorophenyl)-1,3,2-dioxaborolane Raw materials

4,4,5,5-Tetramethyl-2-(3,4,5-trifluorophenyl)-1,3,2-dioxaborolane Preparation Products

Additional information on 4,4,5,5-Tetramethyl-2-(3,4,5-trifluorophenyl)-1,3,2-dioxaborolane

Introduction to 4,4,5,5-Tetramethyl-2-(3,4,5-trifluorophenyl)-1,3,2-dioxaborolane (CAS No. 827614-70-0) and Its Applications in Modern Chemical Research

4,4,5,5-Tetramethyl-2-(3,4,5-trifluorophenyl)-1,3,2-dioxaborolane, identified by the chemical abstracts service number 827614-70-0, is a highly specialized boronic ester derivative that has garnered significant attention in the field of synthetic organic chemistry and pharmaceutical research. This compound belongs to the class of organoboron compounds, which are widely recognized for their utility in cross-coupling reactions, particularly the Suzuki-Miyaura coupling. The unique structural features of this molecule, including its tetramethyl substitution pattern and the presence of a 3,4,5-trifluorophenyl group, make it a valuable intermediate in the synthesis of complex organic molecules.

The dioxaborolane core of this compound is particularly noteworthy due to its stability and reactivity in various chemical transformations. Boronic esters and boronates are well-documented for their ability to participate in palladium-catalyzed cross-coupling reactions, which are fundamental to constructing carbon-carbon bonds in organic synthesis. The 3,4,5-trifluorophenyl moiety introduces electron-withdrawing fluorine atoms, which can influence the electronic properties of the boron center and enhance the reactivity in certain catalytic systems. This makes 4,4,5,5-Tetramethyl-2-(3,4,5-trifluorophenyl)-1,3,2-dioxaborolane an attractive candidate for applications in drug discovery and material science.

In recent years, there has been a surge in research focused on the development of novel boronic esters for pharmaceutical applications. The ability to efficiently introduce complex aryl groups into molecular frameworks is crucial for designing bioactive compounds. The tetramethyl substitution pattern in this compound not only enhances its stability but also provides a rigid scaffold that can be functionalized further. This structural feature is particularly useful in medicinal chemistry where steric and electronic effects play a pivotal role in determining biological activity.

One of the most compelling aspects of 4,4,5,5-Tetramethyl-2-(3,4,5-trifluorophenyl)-1,3,2-dioxaborolane is its potential application in the synthesis of fluorinated heterocycles. Fluorinated compounds are increasingly prevalent in modern pharmaceuticals due to their enhanced metabolic stability and improved binding affinity to biological targets. The 3,4,5-trifluorophenyl group provides a ready-made platform for constructing such molecules. Recent studies have demonstrated that this compound can be effectively used in the Suzuki-Miyaura coupling to introduce fluorinated aryl groups into various scaffolds. This reaction has been widely employed in the synthesis of antiviral and anticancer agents.

The utility of this compound extends beyond pharmaceuticals into the realm of materials science. For instance, researchers have explored its use in the preparation of organic electronic materials such as OLEDs (organic light-emitting diodes) and semiconductors. The electron-withdrawing nature of the 3,4,5-trifluorophenyl group can modulate the electronic properties of conjugated polymers, making them suitable for optoelectronic applications. Additionally, the stability provided by the tetramethyl groups ensures that the compound remains inert under various reaction conditions, which is essential for large-scale synthesis.

Recent advancements in synthetic methodologies have further highlighted the importance of organoboron compounds like 4,4,5,5-Tetramethyl-2-(3,4,5-trifluorophenyl)-1,3,2-dioxaborolane. For example, recent work has shown that this compound can be used in flow chemistry systems, which offer advantages such as improved safety, scalability, and reproducibility. Flow chemistry has emerged as a powerful tool for synthesizing complex molecules, particularly those that require precise control over reaction conditions.

The role of fluorine-containing compounds in medicinal chemistry cannot be overstated. The introduction of fluorine atoms into drug candidates can significantly alter their pharmacokinetic properties, including bioavailability and metabolic stability. The 3,4,5-trifluorophenyl group in this compound provides a strategic position for further functionalization, allowing chemists to tailor molecular properties with precision. This has led to several innovative drug candidates being developed using this intermediate.

In conclusion, 4,,4,,5,,5-Tetramethyl-2((3,4,5-trifluorophenyl))-1,3,2-dioxaborolane(CAS No.827614-70-0) represents a versatile and valuable building block for synthetic chemists working in pharmaceuticals and materials science. Its unique structural features make it an excellent candidate for cross-coupling reactions, particularly those involving fluorinated aryl groups. As research continues to uncover new applications for organoboron compounds, this molecule is likely to remain at the forefront of chemical innovation.

Recommend Articles

Recommended suppliers
Amadis Chemical Company Limited
(CAS:827614-70-0)4,4,5,5-Tetramethyl-2-(3,4,5-trifluorophenyl)-1,3,2-dioxaborolane
A840436
Purity:99%
Quantity:100g
Price ($):303.0